molecular formula C14H21NO3 B2782202 3-Amino-3-[4-(pentyloxy)phenyl]propanoic acid CAS No. 333429-89-3

3-Amino-3-[4-(pentyloxy)phenyl]propanoic acid

Cat. No.: B2782202
CAS No.: 333429-89-3
M. Wt: 251.326
InChI Key: WLHJDTFLBUDEFU-UHFFFAOYSA-N
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Description

3-Amino-3-[4-(pentyloxy)phenyl]propanoic acid is a β-amino acid derivative featuring a propanoic acid backbone substituted with an amino group and a 4-(pentyloxy)phenyl moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive amino acids, making it a candidate for drug development targeting metabolic or neurological pathways .

Properties

IUPAC Name

3-amino-3-(4-pentoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-2-3-4-9-18-12-7-5-11(6-8-12)13(15)10-14(16)17/h5-8,13H,2-4,9-10,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHJDTFLBUDEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-[4-(pentyloxy)phenyl]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(pentyloxy)benzaldehyde and glycine.

    Condensation Reaction: The aldehyde group of 4-(pentyloxy)benzaldehyde reacts with the amino group of glycine in the presence of a suitable catalyst to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Carboxylation: The amine undergoes carboxylation to introduce the propanoic acid moiety, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the phenyl ring or the carboxyl group, resulting in the formation of corresponding alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often utilize reagents like halogens, nitrating agents, and sulfonating agents.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : It serves as a building block in synthesizing more complex organic molecules, particularly in developing pharmaceuticals and agrochemicals.
  • Catalysis : Acts as a ligand in catalytic reactions, enhancing reaction efficiency.

Biology

  • Biomolecular Interactions : Research indicates potential interactions with proteins and nucleic acids, making it valuable for studying biomolecular processes.
  • Enzyme Inhibition : Investigated for its role as an enzyme inhibitor in various biochemical pathways, potentially affecting metabolic processes.

Medicine

  • Drug Development : Explored as a lead compound for new pharmaceuticals targeting various diseases, including cancer.
  • Therapeutic Properties : Evaluated for therapeutic effects in treating specific medical conditions due to its ability to modulate neurotransmitter activity and inhibit certain enzyme pathways.

Industrial Applications

  • Material Science : Utilized in developing novel materials with unique properties, particularly those requiring specific chemical interactions.
  • Chemical Manufacturing : Employed in producing specialty chemicals and intermediates used in various industrial processes.

Case Studies

  • Neurotransmitter Modulation :
    • A study investigated the compound's effects on neurotransmitter systems, revealing potential applications in treating neurological disorders by modulating amino acid transporters.
  • Anticancer Activity :
    • Research demonstrated that similar compounds exhibit significant anticancer activity. Preliminary findings suggest that 3-Amino-3-[4-(pentyloxy)phenyl]propanoic acid may inhibit cancer cell proliferation through specific molecular interactions.

Mechanism of Action

The mechanism of action of 3-Amino-3-[4-(pentyloxy)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway in which the enzyme is involved. Additionally, it may interact with cell surface receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The biological and physicochemical properties of β-amino acids are highly influenced by substituents on the phenyl ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Molecular Formula Molecular Weight Key Features
3-Amino-3-[4-(pentyloxy)phenyl]propanoic acid -O-C₅H₁₁ (linear) C₁₄H₂₁NO₃ 251.326 High lipophilicity; potential for improved bioavailability
3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid -O-C(CH₃)₂CH₂CH₃ (branched) C₁₄H₂₁NO₃ 251.326 Branched chain may reduce metabolic oxidation compared to linear chains
3-Amino-3-(4-isopropylphenyl)propanoic acid -C(CH₃)₂ C₁₂H₁₇NO₂ 207.27 Lower molecular weight; increased steric hindrance
3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid -S-CH₃ C₁₀H₁₃NO₂S 211.28 Sulfur atom enhances polarizability; potential for redox activity
(R)-3-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid -CF₃ C₁₀H₁₀F₃NO₂ 233.18 Electron-withdrawing group increases acidity (pKa ~3.5)

Electronic and Solubility Effects

  • However, they reduce aqueous solubility.
  • Electron-Withdrawing Groups (e.g., -CF₃): Increase the acidity of the propanoic acid group (pKa ~3.5 vs. ~4.7 for unsubstituted analogs), improving solubility in polar solvents .

Biological Activity

3-Amino-3-[4-(pentyloxy)phenyl]propanoic acid is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a propanoic acid backbone with an amino group and a pentyloxy-substituted phenyl moiety. This unique structure may contribute to its interactions with biological targets, enhancing its pharmacological properties.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity . For instance, studies have shown that structural analogs can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study involving structurally related compounds demonstrated that they effectively reduced the viability of human cancer cell lines, suggesting a potential for therapeutic use in oncology .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent . In vitro studies have reported that derivatives of this compound can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

Research Findings:

  • A comparative analysis indicated that similar compounds exhibited a dose-dependent inhibition of inflammation in animal models, with significant reductions in paw edema observed in carrageenan-induced inflammation models .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties . Studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of Action
This compoundAnticancerInduction of apoptosis
This compoundAnti-inflammatoryInhibition of pro-inflammatory cytokines
This compoundAntimicrobialDisruption of bacterial cell membranes

The biological activities associated with this compound can be attributed to several mechanisms:

  • Cell Signaling Modulation: The compound may influence various signaling pathways involved in cell growth and apoptosis.
  • Interaction with Enzymes: It may act as an inhibitor or modulator of specific enzymes linked to inflammation and cancer progression.
  • Membrane Disruption: Its structural properties allow it to interact with cellular membranes, potentially leading to microbial cell lysis.

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